
Anti-inflammatory agent 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 19 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound has gained significant attention in the fields of medicine and pharmacology due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 19 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the reaction of a substituted aromatic compound with a nitrating agent to introduce nitro groups, followed by reduction to form the corresponding amine. This amine is then subjected to acylation reactions to produce the final anti-inflammatory agent.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, distillation, and chromatography.
化学反应分析
Types of Reactions: Anti-inflammatory agent 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Anti-inflammatory agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments for skin conditions.
作用机制
Anti-inflammatory agent 19 is compared with other similar compounds, such as:
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes but has a different chemical structure.
Naproxen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action but different pharmacokinetic properties.
Diclofenac: Known for its potent anti-inflammatory effects, it shares a similar mechanism but differs in its side-effect profile.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for targeted inhibition of inflammatory pathways with minimal side effects. Its effectiveness in reducing inflammation and its relatively low toxicity make it a valuable compound in both research and therapeutic applications.
相似化合物的比较
- Ibuprofen
- Naproxen
- Diclofenac
- Celecoxib
- Aspirin
This comprehensive overview highlights the significance of anti-inflammatory agent 19 in various fields and its potential for further research and development
属性
分子式 |
C30H50O7 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
3-[(1R,4aR,4bS,6aR,7S,8S,9R)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-9-(hydroxymethyl)-1,4a,4b,6a,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid |
InChI |
InChI=1S/C30H50O7/c1-25(16-31)15-19-18-7-8-20-27(3,11-10-22(33)34)21(30(6,37)17-32)9-12-29(20,5)28(18,4)14-13-26(19,2)24(36)23(25)35/h7,19-21,23-24,31-32,35-37H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI 键 |
GCMYLFJQBZWBNN-ILSBALRGSA-N |
手性 SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1C[C@]([C@@H]([C@H]2O)O)(C)CO)C |
规范 SMILES |
CC12CCC(C(C1CC=C3C2(CCC4(C3CC(C(C4O)O)(C)CO)C)C)(C)CCC(=O)O)C(C)(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


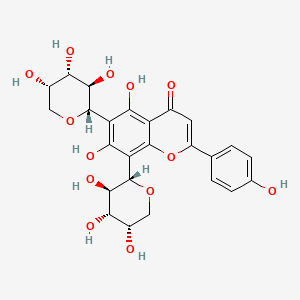
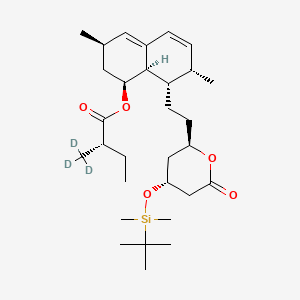
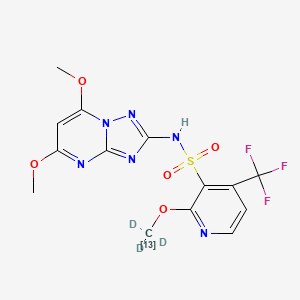
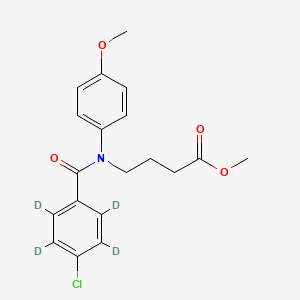
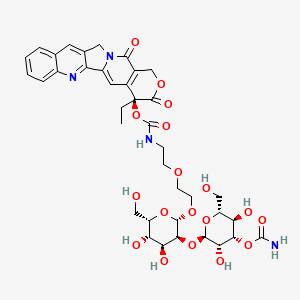
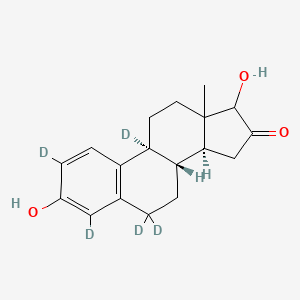
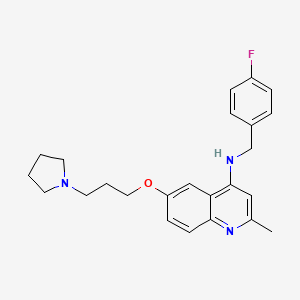
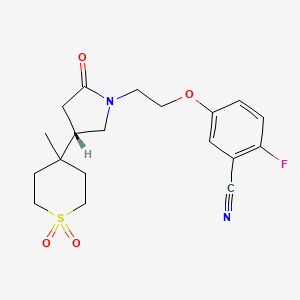
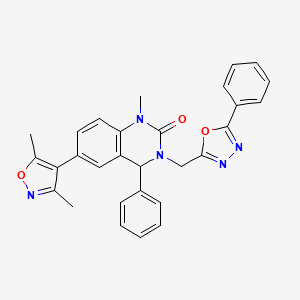

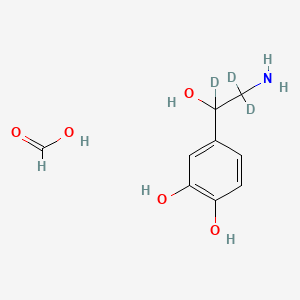
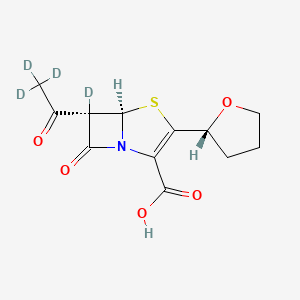
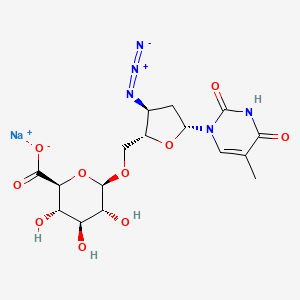
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
